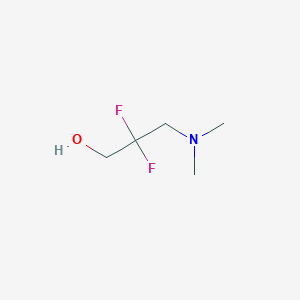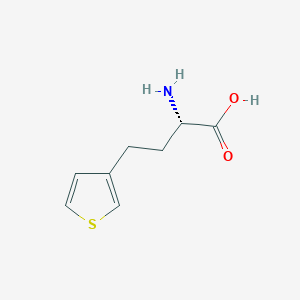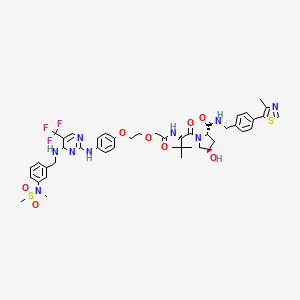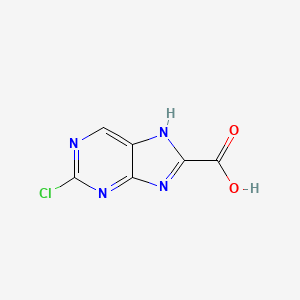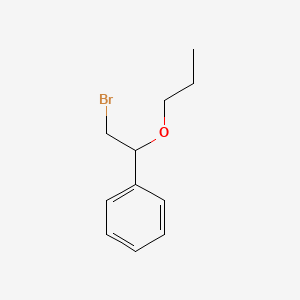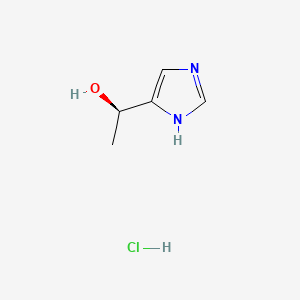
5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine is a chemical compound with the molecular formula C10H7F3N2O It is characterized by the presence of an oxazole ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine typically involves the reaction of 2-aminophenol with trifluoromethylbenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to produce the desired oxazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- N-Phenyl-5-(4-(trifluoromethyl)phenyl)oxazol-2-amine
- 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
- **2-(2-(Trifluoromethyl)phenyl)oxazol-4-yl)methanol
Uniqueness: 5-(2-(Trifluoromethyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |
InChI Key |
JXHSXWVOCIYORV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



